molecular formula C15H11N5OS B12610906 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol CAS No. 646510-94-3

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol

Cat. No.: B12610906
CAS No.: 646510-94-3
M. Wt: 309.3 g/mol
InChI Key: YMPNDLILYYQJSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is a complex organic compound that features a quinoline and purine moiety connected via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a quinoline derivative reacts with a purine derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated solvents, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol involves its interaction with specific molecular targets. The quinoline and purine moieties can bind to enzymes or receptors, modulating their activity. This compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-quinolylmethylsulfanyl)-9H-purin-2-ol is unique due to its specific combination of quinoline and purine moieties connected via a sulfanyl bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

646510-94-3

Molecular Formula

C15H11N5OS

Molecular Weight

309.3 g/mol

IUPAC Name

6-(quinolin-2-ylmethylsulfanyl)-3,7-dihydropurin-2-one

InChI

InChI=1S/C15H11N5OS/c21-15-19-13-12(16-8-17-13)14(20-15)22-7-10-6-5-9-3-1-2-4-11(9)18-10/h1-6,8H,7H2,(H2,16,17,19,20,21)

InChI Key

YMPNDLILYYQJSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CSC3=NC(=O)NC4=C3NC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.